Sodium meclofenamate monohydrate is a hydrate that is the monohydrate of the sodium salt of meclofenamic acid. It is used for the treatment of dysmenorrhoea (painful periods), osteoarthritis and rheumatoid arthritis. It has a role as an analgesic, an anticonvulsant, an antineoplastic agent, an antipyretic, an antirheumatic drug, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and a non-steroidal anti-inflammatory drug. It contains a sodium meclofenamate (anhydrous).
A non-steroidal anti-inflammatory agent with antipyretic and antigranulation activities. It also inhibits prostaglandin biosynthesis.
Meclofenamate Sodium
CAS No.: 67254-91-5
Cat. No.: VC0005689
Molecular Formula: C14H12Cl2NNaO3
Molecular Weight: 336.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67254-91-5 |
---|---|
Molecular Formula | C14H12Cl2NNaO3 |
Molecular Weight | 336.1 g/mol |
IUPAC Name | sodium;2-(2,6-dichloro-3-methylanilino)benzoate;hydrate |
Standard InChI | InChI=1S/C14H11Cl2NO2.Na.H2O/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;;/h2-7,17H,1H3,(H,18,19);;1H2/q;+1;/p-1 |
Standard InChI Key | QHJLLDJTVQAFAN-UHFFFAOYSA-M |
Isomeric SMILES | CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+] |
SMILES | CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+] |
Canonical SMILES | CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Meclofenamate sodium (C₁₄H₁₁Cl₂NNaO₃·H₂O) is the hydrated sodium salt of meclofenamic acid, classified as an anthranilic acid derivative. Its structure features:
-
A 2,6-dichloro-3-methylphenyl group linked via an amino bridge
-
A benzoate moiety with sodium counterion
-
Monohydrate crystallization (verified by X-ray diffraction) .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Weight | 336.14 g/mol |
CAS Number | 67254-91-5 |
Solubility (Water) | 0.00366 mg/mL |
logP (Partition Coeff.) | 6.09 |
pKa (Acidic) | 3.79 |
The planar structure facilitates COX-1/COX-2 binding, while chlorine substituents enhance lipid solubility and target affinity . Unlike carboxylate-containing NSAIDs (e.g., ibuprofen), meclofenamate's anthranilate core enables unique interactions with arachidonic acid binding pockets .
Mechanism of Action: Multimodal Pharmacological Effects
Primary Prostaglandin Inhibition
Meclofenamate sodium exerts 50-100 nM IC₅₀ against COX-1/COX-2, suppressing prostaglandin E₂ (PGE₂) and thromboxane B₂ (TXB₂) synthesis . In human synovial cell cultures, 10 μM meclofenamate reduces PGE₂ by 92% within 2 hours .
Secondary Anti-Inflammatory Pathways
-
Leukotriene Modulation: Inhibits 5-lipoxygenase (5-LOX), reducing leukotriene B₄ (LTB₄) production by 67% at 50 μM .
-
Receptor Antagonism: Blocks PGE₂ receptors (EP1/EP4) with Kᵢ values of 130-280 nM .
-
Reactive Oxygen Species (ROS) Scavenging: Quenches hydroxyl radicals (- OH) at 10 mM concentrations .
Table 2: Enzymatic Targets and Potency
Target | IC₅₀ (μM) | Effect Size vs. Placebo |
---|---|---|
COX-1 | 0.05 | 89% inhibition |
COX-2 | 0.12 | 76% inhibition |
5-LOX | 2.4 | 67% inhibition |
LTB₄ Release | 1.8 | 58% reduction |
Clinical Pharmacokinetics and Metabolism
Absorption and Distribution
Metabolic Pathways
Hepatic metabolism occurs via:
-
Glucuronidation (45%): UGT1A9-mediated
-
Oxidation (30%): CYP2C9 → 3'-hydroxy-meclofenamate
Active Metabolite: 3'-hydroxy-meclofenamate retains 20% COX inhibitory potency .
Elimination
Therapeutic Efficacy in Rheumatological Disorders
Rheumatoid Arthritis (RA)
A 6-month double-blind trial (n=242) compared meclofenamate sodium (300 mg/day) vs. aspirin (3.6 g/day) :
Table 3: RA Efficacy Metrics at 24 Weeks
Parameter | Meclofenamate | Aspirin | Placebo |
---|---|---|---|
Ritchie Index Δ | -41%* | -38%* | -12% |
Morning Stiffness Δ | -58%* | -54%* | -19% |
Grip Strength Δ | +28%* | +24%* | +8% |
Patient Global VAS Δ | -62%* | -59%* | -21% |
Osteoarthritis (OA)
In a 12-week study (n=89), meclofenamate 300 mg/day reduced WOMAC scores by 47% vs. 42% for naproxen 500 mg/day (P=0.31) .
Adverse Effect Profile and Risk Mitigation
Common Adverse Events
Severe Reactions
Risk Factors:
-
CYP2C9 poor metabolizers (2× AUC)
-
Concomitant warfarin (INR ↑ 35%)
Comparative Analysis with Contemporary NSAIDs
Table 4: NSAID Class Comparison
Parameter | Meclofenamate | Naproxen | Diclofenac |
---|---|---|---|
COX-1 Selectivity | 1.2:1 | 5:1 | 0.7:1 |
Analgesic Onset (min) | 45 | 60 | 30 |
Ulcerogenicity Index | 2.1 | 3.8 | 4.5 |
QD Dosing Feasible | No | Yes | Yes |
Meclofenamate's balanced COX inhibition offers GI safety advantages over naproxen (ulcer risk ratio 0.67) , but requires TID dosing.
Emerging Research: Bioactivation and Toxicity Mechanisms
Reactive Metabolite Formation
LC-MS/MS studies identify four quinone-imine metabolites:
-
3'-OH-p-quinone-imine (52% of total adducts)
-
Dechloro-o-quinone-imine (33%)
-
Dihydroxy-o-quinone (11%)
Bioactivation Burden: 13% of hepatic metabolism generates reactive intermediates .
Hepatotoxicity Pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume